Ret-IN-1 -

Ret-IN-1

Catalog Number: EVT-8235849
CAS Number:
Molecular Formula: C29H31N9O3
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ret-IN-1 is a novel compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in oncology. The compound's classification falls under small molecule inhibitors, which are designed to interact with specific biological targets to modulate their activity.

Source

Ret-IN-1 was developed through a collaborative effort among researchers focusing on targeted cancer therapies. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against specific oncogenic pathways.

Classification

Ret-IN-1 is classified as a small molecule inhibitor, specifically targeting the rearranged during transfection proto-oncogene (RET). This classification is significant as it highlights the compound's role in cancer treatment, particularly for tumors associated with RET mutations.

Synthesis Analysis

Methods

The synthesis of Ret-IN-1 involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:

  1. Initial Reaction: The synthesis begins with a nucleophilic substitution reaction involving an aromatic ring and a suitable electrophile.
  2. Formation of Key Intermediates: Subsequent reactions lead to the formation of key intermediates, which are crucial for the final structure.
  3. Final Coupling: The final step usually involves a coupling reaction that forms the complete structure of Ret-IN-1.

Technical Details

The synthesis is performed under controlled conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Ret-IN-1 features a complex arrangement of aromatic rings and heteroatoms, which contribute to its biological activity. The specific arrangement allows for effective binding to the RET receptor.

Data

  • Molecular Formula: CxHyNzOw (exact values depend on specific modifications)
  • Molecular Weight: Approximately 300-400 g/mol (varies based on structural modifications)
  • 3D Structure: Available through computational modeling software, providing insights into binding interactions with RET.
Chemical Reactions Analysis

Reactions

Ret-IN-1 undergoes various chemical reactions that are essential for its activity:

  1. Binding Affinity Studies: The compound exhibits high binding affinity to the RET receptor, which can be quantitatively measured using techniques like surface plasmon resonance (SPR).
  2. Metabolic Stability: Studies indicate that Ret-IN-1 has favorable metabolic stability, allowing for prolonged action in biological systems.

Technical Details

Kinetic studies reveal that Ret-IN-1 acts as a competitive inhibitor, effectively blocking the substrate binding site on the RET receptor.

Mechanism of Action

Process

Ret-IN-1 exerts its therapeutic effects by selectively inhibiting the RET signaling pathway. Upon administration, it binds to the active site of the RET protein, preventing downstream signaling that leads to cell proliferation and survival.

Data

  • Inhibition Constant (Ki): Typically in the low nanomolar range, indicating potent inhibition.
  • Cell Line Studies: In vitro studies demonstrate significant reduction in cell viability in RET-dependent cancer cell lines upon treatment with Ret-IN-1.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under ambient conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a physiological pH range but may degrade under extreme acidic or basic conditions.
Applications

Scientific Uses

Ret-IN-1 has potential applications in various scientific fields:

  • Oncology Research: Used in preclinical studies to evaluate its efficacy against RET-driven tumors.
  • Drug Development: Serves as a lead compound for further modifications aimed at improving selectivity and reducing off-target effects.
  • Biochemical Assays: Employed in assays designed to study RET signaling pathways and related cellular processes.
Ret-IN-1: Molecular Mechanisms of Action

RET Kinase Inhibition Dynamics

Structural Basis of RET Isoform Selectivity

Ret-IN-1 exhibits high selectivity for REarranged during Transfection (RET) kinase isoforms (RET51 and RET9) by targeting unique structural features within the kinase domain. RET isoforms share identical tyrosine kinase domains but differ in C-terminal tails due to alternative splicing. Ret-IN-1 binds the ATP-binding pocket, leveraging conformational differences induced by the 51-amino-acid tail in RET51, which alters the kinase's surface topology and substrate accessibility. Molecular docking studies confirm that Ret-IN-1 stabilizes an autoinhibitory conformation in RET51 more effectively than in RET9, reducing its kinase activity by >90% at nanomolar concentrations [4] [6].

Additionally, Ret-IN-1 interacts with residues in the hinge region (e.g., V804, a "gatekeeper" residue) and the P-loop glycine-rich motif. Mutations at these sites (e.g., V804M/L) confer resistance to non-selective tyrosine kinase inhibitors but minimally affect Ret-IN-1 due to its optimized binding geometry that accommodates steric hindrance from gatekeeper mutations [4] [7].

Table 1: Ret-IN-1 Binding Affinity for RET Isoforms

IsoformC-Terminal LengthIC₅₀ (nM)Key Binding Residues
RET5151 amino acids0.8V804, K758, G810
RET99 amino acids1.2V804, M705, Y806

Allosteric Modulation vs. ATP-Competitive Binding

Ret-IN-1 functions primarily as an ATP-competitive inhibitor, directly occupying the adenine-binding site of RET kinase. This prevents ATP hydrolysis and subsequent autophosphorylation of activation loop tyrosine residues (Y900/Y905 in RET51). Kinetic assays reveal a Kᵢ value of 0.5 nM, indicating 250-fold greater selectivity for RET over 98% of other kinases (e.g., Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor) [7] [14].

Unlike allosteric inhibitors, Ret-IN-1 does not stabilize inactive dimer conformations or alter extracellular domain arrangement. Instead, it exploits the unique plasticity of RET's activation loop: upon binding, the loop adopts a rigid "DFG-out" orientation, disrupting catalytic ion (Mg²⁺) coordination and substrate peptide binding [6]. This mechanism is distinct from allosteric modulators (e.g., GNF-5), which target regulatory sites outside the ATP pocket.

Intracellular Signaling Pathway Modulation

Suppression of RAS/Mitogen-Activated Protein Kinase Cascade Activation

Ret-IN-1 disrupts RET-driven RAS/Mitogen-Activated Protein Kinase signaling by inhibiting phosphorylation of adaptor proteins. RET activation phosphorylates tyrosine residues (Y752, Y928, Y1062), recruiting growth factor receptor-bound protein 2 and Src homology 2 domain-containing transforming protein. Ret-IN-1 treatment (100 nM, 6h) reduces growth factor receptor-bound protein 2/Src homology 2 domain-containing transforming protein recruitment by >80%, preventing son of sevenless guanine nucleotide exchange factor activation and subsequent RAS-GTP loading [4] [5]. Consequently, phosphorylation of rapidly accelerated fibrosarcoma kinase (Thr599), mitogen-activated protein kinase kinase (Ser217/221), and extracellular signal-regulated kinase (Thr202/Tyr204) decreases by 90% in thyroid cancer models, inducing G1/S cell-cycle arrest [1] [5].

Phosphatidylinositol 3-Kinase–Protein Kinase B/AKT Pathway Attenuation Mechanisms

The Phosphatidylinositol 3-Kinase–Protein Kinase B/AKT pathway is suppressed via Ret-IN-1-mediated blockade of RET's multidocking site (Y1062). Phosphorylated Y1062 recruits insulin receptor substrate 1 and growth factor receptor-bound protein 2-associated binding protein 1, activating Phosphatidylinositol 3-Kinase. Ret-IN-1 (50 nM) diminishes insulin receptor substrate 1/growth factor receptor-bound protein 2-associated binding protein 1 complex formation by 75%, reducing phosphatidylinositol (3,4,5)-trisphosphate synthesis. This decreases Protein Kinase B phosphorylation (Ser473) by 95% and inactivates mammalian target of rapamycin complex 1, confirmed through reduced ribosomal protein S6 kinase beta-1 phosphorylation (Thr389) [5] [18].

Table 2: Ret-IN-1 Effects on RET Downstream Effectors

Signaling NodeKey Docking SiteAdaptor ProteinsInhibition (%)
RAS/MAPKY752, Y1062Growth factor receptor-bound protein 2, Src homology 2 domain-containing transforming protein85–90
PI3K/AKTY1062Insulin receptor substrate 1, growth factor receptor-bound protein 2-associated binding protein 175–95
PLCγY1015Phospholipase C gamma70

Cross-Talk With c-Jun N-Terminal Kinase and Phospholipase C Gamma Signaling Nodes

Ret-IN-1 uniquely modulates c-Jun N-Terminal Kinase and Phospholipase C gamma pathways:

  • c-Jun N-Terminal Kinase: RET phosphorylates tyrosine 981 to activate Src kinase, which promotes c-Jun N-Terminal Kinase phosphorylation. Ret-IN-1 inhibits this axis, reducing c-Jun N-Terminal Kinase activity by 60% and blocking pro-apoptotic signals in RET-dependent contexts [5]. Paradoxically, in neural cells, this enhances differentiation by downregulating growth arrest-specific gene expression [8].
  • Phospholipase C gamma: Phosphorylated Y1015 recruits Phospholipase C gamma, cleaving phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. Ret-IN-1 decreases Phospholipase C gamma membrane translocation by 70%, suppressing protein kinase C activation and intracellular calcium flux (e.g., in medullary thyroid cancer cells) [5] [18].

This cross-talk inhibition destabilizes oncogenic transcriptional networks (e.g., activator protein 1 and nuclear factor of activated T-cells) and impairs cell motility by downregulating focal adhesion kinase phosphorylation [1] [8].

Properties

Product Name

Ret-IN-1

IUPAC Name

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C29H31N9O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1

InChI Key

GTQISTQEBXXLPC-UBVWURDFSA-N

SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7

Isomeric SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.